6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine is a heterocyclic compound that features a triazole ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,4-triazole derivatives with azepine precursors in the presence of suitable catalysts and solvents. The reaction conditions often include elevated temperatures and controlled pH to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or azepine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can lead to a variety of functionalized compounds depending on the nucleophile employed .
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethylamine: Similar structure but with a different substitution pattern.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Another heterocyclic compound with a similar triazole ring but fused to a pyrazine ring.
Uniqueness
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine is unique due to its specific fusion of the triazole and azepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine |
InChI |
InChI=1S/C7H12N4/c8-6-3-1-2-4-11-5-9-10-7(6)11/h5-6H,1-4,8H2 |
InChI Key |
YFTDWFJDKSFXJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=NN=C2C(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.